N-(4-fluorobenzyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-2-14(12,13)11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIUAHZLXNCFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)ethanesulfonamide typically involves the reaction of 4-fluorobenzylamine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-fluorobenzylamine+ethanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-fluorobenzyl)ethanesulfonamide can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Various substituted sulfonamides.
Oxidation: Sulfonic acids.
Reduction: Amines.
Scientific Research Applications
Chemistry: N-(4-fluorobenzyl)ethanesulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-(4-fluorobenzyl)ethanesulfonamide and similar compounds:
Key Comparative Insights:
Substituent Effects :
- Halogenated Benzyl Groups : The 4-fluorobenzyl group in the target compound likely offers higher electronegativity and metabolic stability compared to the 4-chlorobenzyl group in compound 6b . Chlorine’s larger atomic size may enhance hydrophobic interactions but reduce bioavailability.
- Hydroxyl vs. Fluorine : N-(4-Hydroxyphenyl)benzenesulfonamide () exhibits strong hydrogen-bonding capacity due to the hydroxyl group, which may improve aqueous solubility but reduce membrane permeability compared to the fluorinated analog .
- Backbone Modifications: Ethanesulfonamide vs. Imidamide vs. Sulfonamide: The imidamide linkage in ’s compound introduces a protonatable nitrogen, which could modulate pH-dependent activity compared to the sulfonamide group .
- Biological Activity Trends: Compound 6b () demonstrates antitumor activity, suggesting that halogenated benzyl-sulfonamides may target pathways like kinase inhibition or DNA damage response. The fluorine analog could exhibit similar or enhanced efficacy due to improved pharmacokinetics . The hydroxylated analog () highlights the role of hydrogen bonding in crystallographic stability, a property less pronounced in fluorinated derivatives .
Research Findings and Implications
- Antiviral Potential: Structural analogs like (R)-N-(4-fluorobenzyl)-piperidine-4-carboxamide () show activity against SARS-CoV-2, suggesting that the 4-fluorobenzyl group may enhance viral protease or polymerase inhibition .
- Solubility and Stability : The hydroxylated compound () demonstrates superior crystallinity via hydrogen bonds, whereas fluorinated derivatives may prioritize lipid bilayer penetration .
Q & A
Basic: What are the optimal synthetic routes for N-(4-fluorobenzyl)ethanesulfonamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-fluorobenzylamine and ethanesulfonyl chloride. Key steps include:
- Condensation : Reacting 4-fluorobenzylamine with ethanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert atmosphere .
- Catalysis : Use of a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction to completion .
- Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 60–80% depending on solvent choice and temperature control .
Critical Factors : Excess sulfonyl chloride improves yield, while moisture must be excluded to prevent hydrolysis. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.3–7.4 ppm for fluorobenzyl protons; δ 3.1 ppm for sulfonamide S-CH2) .
Basic: How can the structure of this compound be characterized using spectroscopic and chromatographic techniques?
Answer:
- NMR Spectroscopy :
- 1H NMR : Fluorobenzyl aromatic protons appear as a doublet (J = 8.5 Hz) at δ 7.2–7.4 ppm. The ethanesulfonamide CH2 group resonates as a quartet at δ 3.1–3.3 ppm .
- 19F NMR : A singlet near δ -115 ppm confirms the para-fluorine substituent .
- IR Spectroscopy : Strong S=O stretches at 1150–1350 cm⁻¹ and N-H bend at 1550 cm⁻¹ .
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 246.1 (C9H12FNO2S), with fragmentation patterns confirming the sulfonamide backbone .
- HPLC : Retention time (~8.2 min on C18 column) and peak symmetry assess purity (>95% required for biological assays) .
Advanced: What is the role of the fluorobenzyl group in the compound’s interaction with biological targets, and how does it compare to non-fluorinated analogs?
Answer:
The fluorobenzyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) .
- Binding Affinity : Fluorine’s electron-withdrawing effect strengthens π-π stacking with aromatic residues in enzyme active sites (e.g., carbonic anhydrase isoforms). Comparative studies show a 3–5× higher IC50 for fluorinated vs. non-fluorinated analogs .
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to C-F bond inertness, as shown in microsomal stability assays (t1/2 > 120 min vs. 40 min for non-fluorinated) .
Methodology : Competitive binding assays (SPR or ITC) and X-ray crystallography of target-ligand complexes validate interactions .
Advanced: How do solvent polarity and pH affect the stability and reactivity of this compound in aqueous and organic media?
Answer:
- Aqueous Stability :
- pH 7.4 (PBS) : Stable for >24 hours, with <5% degradation. Hydrolysis is negligible due to the sulfonamide’s resistance to nucleophilic attack .
- pH < 3 : Protonation of the sulfonamide nitrogen increases susceptibility to hydrolysis, leading to 20% degradation in 12 hours .
- Organic Solvents :
- DMSO/DMF : Stable indefinitely; ideal for stock solutions.
- Chlorinated Solvents (e.g., DCM) : No reactivity but may induce crystallization.
Analytical Methods : Stability is monitored via HPLC-UV at 254 nm, with degradation products identified by LC-MS .
Advanced: What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
Answer:
Discrepancies in IC50 values or target selectivity often arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration >1% may denature proteins). Standardize assays using HEPES buffer (pH 7.4) and ≤0.1% DMSO .
- Compound Purity : Impurities >5% (e.g., unreacted 4-fluorobenzylamine) can skew results. Validate purity via orthogonal methods (NMR, HPLC) .
- Cell Line Variability : Use isogenic cell lines and confirm target expression via Western blot before activity assays .
Resolution : Perform dose-response curves in triplicate and compare data under harmonized conditions .
Basic: What are the key physicochemical properties of this compound relevant to drug discovery?
Answer:
- Solubility : 0.5 mg/mL in water; improves to 2 mg/mL in 10% PEG-400 .
- logP : 2.3 (calculated via XLogP3), indicating moderate lipophilicity .
- pKa : Sulfonamide NH = 9.8 (determined by potentiometric titration) .
- Thermal Stability : Decomposes at 215°C (DSC analysis) .
Applications : Suitable for in vitro assays but may require formulation optimization (e.g., nanoemulsions) for in vivo use .
Advanced: How can molecular docking and QSAR models predict the binding mode of this compound to novel targets?
Answer:
- Docking Workflow :
- Prepare protein structure (PDB ID) with protonation states adjusted via PROPKA.
- Generate ligand conformers (e.g., OMEGA software) and dock using Glide SP/XP scoring .
- Validate poses with MM-GBSA binding energy calculations.
- QSAR Models :
- Use descriptors like polar surface area, H-bond donors, and fluorine count.
- Train models on datasets of sulfonamide inhibitors (R² > 0.7 required) .
Outcome : Predictions guide mutagenesis studies (e.g., Ala scanning of key residues) to confirm binding interactions .
Advanced: What synthetic modifications to this compound could enhance its pharmacokinetic profile?
Answer:
- Bioisosteric Replacement : Substitute sulfonamide with a sulfamate group to improve solubility .
- Prodrug Design : Esterify the sulfonamide to increase oral bioavailability (e.g., ethyl ester hydrolyzed in vivo) .
- Fluorine Positioning : Meta-fluorine substitution may reduce off-target binding vs. para-fluorine .
Validation : Assess modifications via parallel artificial membrane permeability assays (PAMPA) and hepatic microsomal stability tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
